2-(Methylsulfanyl)-7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole and pyrimidine ring system. Its structure includes three key substituents:
- 2-Methylsulfanyl (SMe): A moderately electron-donating group influencing electronic properties and solubility.
- 5-Trifluoromethyl (CF₃): A strong electron-withdrawing group enhancing metabolic stability and lipophilicity.
- 7-Phenyl (Ph): An aromatic substituent contributing to π-π stacking interactions and steric bulk.
The molecular formula is C₁₄H₁₀F₃N₄S (exact mass: 338.06 g/mol). Its synthesis likely involves sequential substitutions: chlorination at position 7 (using POCl₃) followed by nucleophilic displacement with methyl mercaptan, as inferred from analogous protocols .
Properties
IUPAC Name |
2-methylsulfanyl-7-phenyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4S/c1-21-12-18-11-17-10(13(14,15)16)7-9(20(11)19-12)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIOZGLJKQGEPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC(=NC2=N1)C(F)(F)F)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors.
Mode of Action
It is known that [1,2,4]triazolo[1,5-a]pyrimidine derivatives interact with the enzyme dihydroorotate dehydrogenase (dhodh). The specificity of the action of these PDE inhibitors was attributed to the selective binding at a given cAMP PDE site in the cardiovascular system.
Biochemical Pathways
It is known that [1,2,4]triazolo[1,5-a]pyrimidine derivatives can affect various biological activities, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer.
Biochemical Analysis
Cellular Effects
Tps have been shown to have significant effects on various types of cells and cellular processes. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
Tps have been synthesized using a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This method results in the formation of products in good-to-excellent yields.
Dosage Effects in Animal Models
The effects of 2-(Methylsulfanyl)-7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine at different dosages in animal models have not been reported yet. Tps have shown significant biological activities in a variety of domains.
Metabolic Pathways
Tps are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described.
Transport and Distribution
Tps are known to interact with several metals, which may influence their localization or accumulation.
Biological Activity
2-(Methylsulfanyl)-7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS number 439107-82-1) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and applications of this compound in medicinal chemistry and agriculture.
Synthesis Methods
The compound can be synthesized through various methods including multicomponent reactions and one-pot synthesis techniques. These methods have been documented to enhance yields and simplify purification processes. For instance, a study detailed a one-pot synthesis involving 5-amino-1-phenyl-1H-1,2,4-triazole with aromatic aldehydes and ethyl acetoacetate .
Antitumor Activity
Recent research has highlighted the antitumor properties of triazolopyrimidine derivatives, including our compound of interest. In vitro studies demonstrated significant antiproliferative effects against several cancer cell lines:
These results indicate that derivatives of triazolopyrimidines may serve as promising candidates in cancer therapy.
The mechanism by which triazolopyrimidines exert their antitumor effects is still under investigation. Preliminary studies suggest that they may induce apoptosis in cancer cells and affect cell cycle regulation. Further research is ongoing to identify specific protein targets and elucidate the pathways involved in tumor cell death .
Antimicrobial Activity
Triazolopyrimidines have also shown potential antimicrobial properties. Certain derivatives have demonstrated activity against bacterial strains, highlighting their versatility in pharmaceutical applications. For example, some compounds exhibited significant antibacterial activity against pathogenic bacteria .
Case Studies
In a comparative study evaluating the efficacy of various triazolopyrimidine derivatives, it was found that compounds with trifluoromethyl substitutions exhibited enhanced biological activity compared to their non-fluorinated counterparts. This observation underscores the importance of chemical modifications in optimizing pharmacological profiles.
Applications in Agriculture
Beyond medicinal uses, triazolopyrimidines are also being explored for their herbicidal properties. Their ability to inhibit specific biochemical pathways in plants makes them candidates for developing new herbicides that could improve crop yields while minimizing environmental impact .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit significant antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains and fungi:
- Antibacterial Activity : Exhibits notable inhibition against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Effective against common fungal pathogens, suggesting potential applications in treating fungal infections .
Antimalarial Properties
There is growing interest in the use of this compound as a potential antimalarial agent. Studies have highlighted its ability to inhibit Plasmodium falciparum, the causative agent of malaria. For instance, related compounds in the triazolo family have demonstrated promising in vitro antimalarial activity with IC50 values indicating effective concentrations for therapeutic use .
Anti-inflammatory and Analgesic Effects
The compound's mechanism also suggests potential anti-inflammatory and analgesic effects. Its ability to modulate immune responses through RORγt inhibition positions it as a candidate for developing new anti-inflammatory therapies .
Anticancer Activity
Initial studies suggest that 2-(Methylsulfanyl)-7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine may exhibit anticancer properties by interfering with cancer cell proliferation pathways. Further research is required to elucidate its full potential in oncology .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
- In vitro Studies : A study demonstrated that derivatives of triazolo[1,5-a]pyrimidine showed promising results against Plasmodium falciparum, highlighting their potential as antimalarial agents .
- Synthesis and Evaluation : Another research effort focused on synthesizing new derivatives based on this scaffold and evaluating their pharmacological profiles, revealing significant antimicrobial activity against various pathogens .
Summary Table of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Chlorination : POCl₃ is widely used to introduce Cl at position 7, enabling further functionalization (e.g., substitution with amines or thiols) .
- Alkylation : Alkoxy derivatives (e.g., 7-heptyloxy) are synthesized via nucleophilic displacement with alkyl halides, as seen in .
Physicochemical and Electronic Properties
| Property | Target Compound | 7-Cl-5-(4-CF₃Ph) Analog | 7-Heptyloxy-5-Ph Analog |
|---|---|---|---|
| Lipophilicity (LogP) | High (CF₃, SMe) | Moderate (CF₃, Cl) | High (long alkyl chain) |
| Electron Density | Moderate (SMe donates, CF₃ withdraws) | High electron withdrawal (CF₃, Cl) | Low (alkoxy donation) |
| Thermal Stability | High (CF₃ stabilizes) | Moderate | Low (alkyl chain degrades) |
- Methylsulfanyl (SMe) : Enhances solubility in organic solvents compared to Cl or NH₂ analogs.
- Trifluoromethyl (CF₃) : Increases thermal stability and resistance to oxidation .
Antimicrobial/Anticancer Activity
- Target Compound: Not directly studied in the provided evidence, but analogous triazolopyrimidines with CF₃ and aryl groups show activity against Mycobacterium tuberculosis and cancer cells .
- 5-(4-CF₃Ph)-7-Cl Analog : Demonstrated anti-tubercular efficacy (MIC: <1 µg/mL) due to CF₃-enhanced membrane penetration .
- 5-(2-FPh)-7-Cl Analog : Modified with amines for improved bioavailability in anti-TB studies .
Energetic Materials
- CF₃-Substituted Derivatives : Exhibit high heats of formation (HOF) and detonation velocities, making them candidates for explosives . The target compound’s CF₃ and SMe groups may synergize to improve energy density.
Mechanistic Insights
- Tubulin Polymerization : Triazolopyrimidines with CF₃ and aryl groups (e.g., 5-CF₃-7-Ph) inhibit tubulin binding, a mechanism distinct from taxanes .
Q & A
Q. Optimization Tips :
- Replace toxic catalysts like TMDP with safer alternatives (e.g., piperazine derivatives) to improve safety and yield .
- Monitor reaction progress via TLC or HPLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
What analytical techniques are critical for characterizing this compound’s structure and purity?
Key methods include:
- X-ray Crystallography : Resolves bond lengths/angles (e.g., triazolo-pyrimidine core planarity; dihedral angles between substituents) .
- NMR Spectroscopy :
- HPLC-MS : Ensures purity (>95%) and identifies byproducts (e.g., dehalogenated intermediates) .
How is this compound screened for biological activity in preclinical studies?
Standard assays include:
- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Anticancer : MTT assay (IC₅₀ values in cancer cell lines, e.g., HeLa or MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., PfDHODH for antimalarial activity) .
Table 1 : Representative Bioactivity Data for Analogous Compounds
| Substituent | Biological Activity (IC₅₀) | Target | Reference |
|---|---|---|---|
| 5-CF₃, 7-Ph | 2.1 µM (HeLa) | Tubulin Polymerization | |
| 5-CH₃, 7-(4-F-Ph) | 0.8 µM (PfDHODH) | Antimalarial |
Advanced Research Questions
How do structural modifications influence the compound’s structure-activity relationship (SAR)?
Critical SAR insights include:
- Trifluoromethyl Group : Enhances metabolic stability and binding to hydrophobic enzyme pockets (e.g., PfDHODH) .
- Methylsulfanyl vs. Benzylsulfanyl : Methylsulfanyl improves solubility but reduces affinity for P-glycoprotein compared to bulkier substituents .
- Phenyl Ring Substitution : Electron-withdrawing groups (e.g., -Cl, -CF₃) at the para position enhance anticancer activity by 3–5-fold .
Q. Methodology :
- Synthesize derivatives via parallel combinatorial chemistry.
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like tubulin .
What mechanistic insights explain its unique tubulin polymerization effects?
Unlike taxanes or vinca alkaloids, this compound:
- Promotes Tubulin Assembly : Binds to a novel site near the α/β-tubulin interface, stabilizing microtubules without competing with paclitaxel .
- Overcomes Multidrug Resistance : Retains activity in P-gp-overexpressing cell lines due to non-competitive inhibition .
Q. Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measure direct binding to purified tubulin.
- Cryo-EM : Resolve tubulin-compound complexes at near-atomic resolution .
How can conflicting bioactivity data across studies be resolved?
Contradictions (e.g., variable IC₅₀ values) may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
